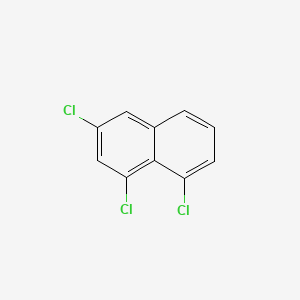

1,3,8-Trichloronaphthalene

Description

Significance of Polychlorinated Naphthalenes as Persistent Organic Pollutants in Academic Contexts

Polychlorinated Naphthalenes (PCNs) are recognized as Persistent Organic Pollutants (POPs), a classification that has cemented their significance in academic research. researchgate.net POPs are organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. tandfonline.com Due to this persistence, PCNs can remain in the environment for long periods, bioaccumulate in the fatty tissues of living organisms, and are capable of long-range transport from their source. tandfonline.comresearchgate.net

The global concern over PCNs led to their inclusion in the Stockholm Convention on Persistent Organic Pollutants in May 2015, which aims to eliminate or restrict the production and use of such substances. tandfonline.compops.int PCNs are listed in Annex A for elimination and Annex C for unintentional production. pops.int They are unintentionally generated and released from high-temperature industrial processes like waste incineration, cement production, and secondary non-ferrous metal smelting. pops.int The widespread presence of PCNs in various environmental matrices and their structural similarities to other toxic compounds like dioxins have made them a subject of extensive academic study. researchgate.net

Historical Context of Trichloronaphthalene Research and its Isomers

The history of PCNs dates back to the early 20th century, with commercial production beginning around 1910. These mixtures were widely used in various industrial applications due to their chemical stability, low flammability, and electrical insulating properties. Common uses included cable insulation, capacitors, additives for engine oils, and wood preservatives. pops.int

Despite their utility, the hazardous nature of PCNs became apparent within a few decades of their introduction. As early as the 1930s, reports emerged of severe health effects in workers exposed to these compounds, including a severe skin condition known as chloracne and liver disease. wikipedia.orgpops.intwho.int A notable conference on the hazards was held at Harvard School of Public Health in 1937. wikipedia.org These early findings initiated the first wave of research into PCN toxicology.

Initial research focused on the commercial mixtures as a whole. However, scientific understanding has evolved, recognizing that the environmental and toxicological properties of PCNs can vary significantly between different congeners, depending on the number and position of the chlorine atoms. inchem.org This has led to a shift in research focus towards isomer-specific analysis to differentiate the behavior of individual compounds like 1,3,8-Trichloronaphthalene from other isomers. nih.govresearchgate.net The development of advanced analytical techniques, such as high-resolution gas chromatography-mass spectrometry, has been crucial in enabling researchers to identify and quantify specific congeners in environmental and biological samples. nih.govresearchgate.net

The trichloronaphthalenes, as a group, were significant components of many commercial PCN mixtures. For instance, historical air monitoring near manufacturing sites found that tri- and tetrachloronaphthalenes were among the predominant congeners detected. who.int

Below is a table of selected trichloronaphthalene isomers and their physical properties.

| Isomer Name | CAS Registry Number | Molecular Formula | Melting Point (°C) |

| 1,2,3-Trichloronaphthalene | 50402-52-3 | C10H5Cl3 | 81 |

| 1,2,5-Trichloronaphthalene | 55720-33-7 | C10H5Cl3 | 92 |

| 1,2,6-Trichloronaphthalene | 51570-58-0 | C10H5Cl3 | 78 |

| 1,3,5-Trichloronaphthalene | 51570-59-1 | C10H5Cl3 | 103 |

| 1,3,7-Trichloronaphthalene | 55720-36-0 | C10H5Cl3 | 113 |

| This compound | 55720-38-2 | C10H5Cl3 | 89.5 |

| 1,4,5-Trichloronaphthalene | 55720-37-1 | C10H5Cl3 | 133 |

| 1,4,6-Trichloronaphthalene | 55720-35-9 | C10H5Cl3 | 65 |

| 2,3,6-Trichloronaphthalene (B140511) | 55720-34-8 | C10H5Cl3 | 90.5 |

| Data sourced from the U.S. Environmental Protection Agency documents. epa.govepa.gov |

The following table lists some historical commercial PCN mixtures and their typical composition.

| Trade Name | Degree of Chlorination | Main Components | Physical State |

| Halowax 1031 | 1-2 | Mono- & Dichloronaphthalenes | Liquid |

| Halowax 1000 | 2-3 | Di- & Trichloronaphthalenes | Semi-solid |

| Halowax 1001 | 3-4 | Tri- & Tetrachloronaphthalenes | Waxy Solid |

| Halowax 1013 | 4-5 | Tetra- & Pentachloronaphthalenes | Waxy Solid |

| Halowax 1014 | 5-6 | Penta- & Hexachloronaphthalenes | Brittle Solid |

| Halowax 1051 | 6-7 | Hexa- & Heptachloronaphthalenes | Brittle Solid |

| This table is a representation of typical compositions and properties. |

Structure

3D Structure

Properties

IUPAC Name |

1,3,8-trichloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNCYYJNXAOOJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204264 | |

| Record name | 1,3,8-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55720-38-2 | |

| Record name | 1,3,8-Trichloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55720-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1,3,8-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,8-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,3,8 Trichloronaphthalene

Established Synthesis Routes for Chlorinated Naphthalenes

The primary method for synthesizing chlorinated naphthalenes is through the direct chlorination of naphthalene (B1677914). This process, however, typically results in a complex mixture of isomers, and controlling the regioselectivity to favor a specific isomer like 1,3,8-trichloronaphthalene is a significant challenge.

Direct Chlorination of Naphthalene and Isomer Distribution Control

Direct chlorination of naphthalene with chlorine gas is a common industrial method for producing polychlorinated naphthalenes (PCNs). The reaction proceeds via electrophilic aromatic substitution, where the position of chlorination is influenced by the directing effects of the chlorine atoms already present on the naphthalene ring.

The initial chlorination of naphthalene predominantly yields 1-chloronaphthalene (B1664548) and 2-chloronaphthalene. Further chlorination leads to a wide array of di-, tri-, and higher chlorinated naphthalenes. The distribution of these isomers is sensitive to reaction parameters such as temperature, reaction time, and the presence of catalysts. For instance, gas-phase chlorination of naphthalene using chlorine atoms generated by γ-radiolysis of tetrachloromethane has been studied, showing that at low conversions, primarily monosubstituted products are formed, with the yield of 1-chloronaphthalene being higher than that of its isomer researchgate.net.

Controlling the isomer distribution to selectively produce this compound through direct chlorination is exceptionally difficult due to the complex mixture of products. The process generally leads to a statistical distribution of isomers based on the thermodynamic and kinetic stability of the intermediates.

Advanced Synthetic Strategies for Isomer-Specific Production

Due to the limitations of direct chlorination in producing specific isomers, more advanced, multi-step synthetic strategies are necessary for the targeted synthesis of this compound. These methods often involve the use of starting materials that have pre-existing substituents to direct the chlorination to the desired positions.

One potential, though not explicitly documented for this specific isomer, is the use of the Sandmeyer reaction. This reaction allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. Theoretically, one could start with an appropriately substituted aminonaphthalene, convert the amino group to a diazonium salt, and then introduce a chlorine atom at that position using a copper(I) chloride catalyst. To synthesize this compound, one would need to start with a di-chloro-aminonaphthalene precursor where the amino group is at one of the desired positions (1, 3, or 8) and the chlorine atoms are at the other two.

Environmental Occurrence, Distribution, and Transport Dynamics of 1,3,8 Trichloronaphthalene

Environmental Detection and Global Distribution Patterns

The detection of 1,3,8-trichloronaphthalene and other PCNs in diverse and remote ecosystems underscores their persistence and capacity for widespread distribution. pops.int

| Location | Concentration (ΣPCNs) | Dominant Congeners Noted | Source Index |

|---|---|---|---|

| Global Atmosphere (Typical) | ~1.6 pg/m³ | Not Specified | pops.intpops.intmhlw.go.jp |

| Arctic Air | 1–8 pg/m³ | Tri-CNs, Tetra-CNs, Penta-CNs | pops.intpops.int |

| Canadian Arctic (Alert) & Russian Arctic (Dunai) | 3.5 pg/m³ & 0.84 pg/m³ | Not Specified | amap.no |

| Barents, Norwegian Sea & Eastern Arctic Ocean (Shipboard) | 7.1–40 pg/m³ | Not Specified | amap.no |

| Semi-rural Sites | Up to 150 pg/m³ | Tri- and Tetrachloronaphthalenes | who.intinchem.org |

| Remote Sites | 1–40 pg/m³ | Not Specified | who.intinchem.org |

| Vicinity of Manufacturing Sites (Historical) | 25–2,900 ng/m³ | Not Specified | inchem.orgsmolecule.com |

This compound has been detected in various aquatic and terrestrial environments. mdpi.com High concentrations have been reported at former PCN production sites, with levels in soil reaching up to 1,300 mg/kg and in water up to 5,500 ng/L. oaepublish.com In the Yangtze River basin, total PCN concentrations in sediment samples ranged from 0.103 to 1.631 ng/g. mdpi.com In a study of water samples from a river in Pakistan, PCN-16 and PCN-23 (this compound) together accounted for 5% of the total PCN concentration. oaepublish.com

Terrestrial contamination is also evident. A study of pine needles, which act as biomonitors for atmospheric pollutants, in the Tokyo Bay area of Japan found that tri- and tetra-CNs were the dominant homologue groups. pjoes.com

| Matrix | Location/Context | Concentration | Source Index |

|---|---|---|---|

| Water | Former PCN Production Sites | Up to 5,500 ng/L | oaepublish.com |

| Water | Grenlandsfjords, Norway | 14–410 ng/L | oaepublish.com |

| Water | River Chenab, Pakistan | 178–489 ng/L | oaepublish.com |

| Groundwater | Llobregat aquifer, Spain (former dump site) | 0.0005–79.1 µg/L | oaepublish.com |

| Surface Water | Near Manufacturing Plants (Historical, 1970s) | Up to 5.5 µg/L | who.int |

| Soil | Former PCN Production Sites | Up to 1,300 mg/kg (1,300,000 µg/kg) | oaepublish.comgreenpolicyplatform.org |

| Sediment | Yangtze River, China | 0.103–1.631 ng/g | mdpi.com |

| Pine Needles | Tokyo Bay, Japan | 250–2,100 pg/g wet weight | pjoes.com |

Bioaccumulation and Trophic Transfer Mechanisms

Sources and Emission Pathways of this compound in the Environment

There are three primary pathways for the release of this compound into the environment: historical use in technical products, inadvertent formation as a byproduct in other chemical mixtures, and unintentional generation from thermal processes. mdpi.comoaepublish.com

Historically, PCNs were manufactured and used in technical mixtures, such as the Halowax series, for applications including cable insulation, wood preservation, and as additives in oils and paints. inchem.orgoaepublish.comresearchgate.net Although this compound was present in these mixtures, it was typically at very low concentrations. researchgate.net

A significant source of PCNs has been their presence as impurities in commercial polychlorinated biphenyl (B1667301) (PCB) mixtures like Aroclors and Kanechlors. oaepublish.com The estimated global inadvertent production from this source is around 169 tonnes. oaepublish.com

Currently, the major ongoing sources of PCNs, including this compound (PCN-23), are unintentional formation during combustion and other high-temperature industrial processes. mdpi.comoaepublish.comresearchgate.net These include municipal waste incineration, metal refining (especially copper smelting), steel production, and the burning of fossil fuels. amap.nooaepublish.comresearchgate.net PCN-23 has been specifically identified as a congener related to combustion sources. oaepublish.com Landfills containing waste with these historical products can also act as ongoing sources, releasing PCNs through leachate and gas. oaepublish.comgreenpolicyplatform.org

Table of Compound Names

Unintentional Formation during High-Temperature Processes

This compound, as part of the trichloronaphthalene (TriCN) homologue group, is not produced intentionally but is formed as an unintentional byproduct in various high-temperature industrial activities. pops.intpops.int These processes provide the necessary conditions—precursors, a chlorine source, and high temperatures—for the synthesis of PCNs.

Major high-temperature processes that lead to the formation and release of PCNs include:

Waste Incineration: The combustion of municipal, clinical, and industrial waste is considered one of the most significant current sources of PCN emissions. pops.intfrontiersin.orgindustrialchemicals.gov.au Incinerators can form a wide range of PCN congeners, with studies showing that over 80% of PCN emissions in Europe may originate from combustion sources. oaepublish.com Fly ash from medical waste incineration, in particular, has been found to contain significantly high levels of PCNs. pops.int

Metallurgical Industries: Smelting and refining processes in the metal industry are key contributors to PCN pollution. mdpi.comdss.go.th Activities such as secondary copper smelting, iron ore sintering, aluminum refining, and magnesium production have been identified as potent sources of unintentional PCN formation. pops.intfrontiersin.orgresearchgate.net For instance, stack gas from secondary copper smelting can contain notable concentrations of PCNs. oaepublish.com

Cement Production: Cement kilns are another recognized source of unintentional PCN emissions, sharing formation pathways with PCDD/Fs. mdpi.compops.int

Other Combustion Processes: The burning of fossil fuels and biomass, such as coal and wood for residential or industrial heat and power, also contributes to the atmospheric burden of PCNs. aaqr.orgoaepublish.com

The formation mechanisms for PCNs in these thermal processes are complex and are believed to be similar to those of dioxins, involving either de novo synthesis on fly ash surfaces or precursor-based formation from compounds like chlorobenzenes or other aromatic hydrocarbons. researchgate.netresearchgate.net The relative abundance of lower-chlorinated congeners, such as dichloronaphthalenes and trichloronaphthalenes, in environmental samples often points towards industrial thermal processes as the primary source rather than legacy commercial PCN formulations. researchgate.net

Table 1: Major Industrial High-Temperature Sources of Unintentional PCN Formation

| Source Category | Specific Process | Significance |

|---|---|---|

| Waste Management | Municipal & Industrial Waste Incineration | Considered a key source of current PCN releases. pops.intcapes.gov.br |

| Medical Waste Incineration | Can produce high concentrations of PCNs in fly ash. pops.int | |

| Metallurgy | Secondary Copper Smelting | Identified as a major source of PCNs in the environment. frontiersin.org |

| Iron Ore Sintering | A known source of chlorinated POPs, including PCNs. researchgate.net | |

| Aluminum Refining & Magnesium Production | Reported as sources of PCN emissions. pops.int | |

| Mineral Production | Cement Kilns | Contributes to unintentional PCN formation. mdpi.com |

| Energy & Heat Production | Coal and Wood Combustion | Contributes to atmospheric PCNs, particularly lower-chlorinated congeners. aaqr.orgoaepublish.com |

Distinguishing Anthropogenic Sources via Congener Profiles

The environmental burden of PCNs originates from two main types of sources: the legacy use of commercial technical mixtures (e.g., Halowax) and ongoing unintentional formation from thermal processes. mdpi.com These different sources release distinct patterns or "fingerprints" of PCN congeners, which can be analyzed to apportion their relative contributions to environmental contamination. aaqr.orgmdpi.com

Commercial PCN formulations have characteristic congener profiles. For example, Halowax 1000 is dominated by mono- and di-chlorinated naphthalenes, while other mixtures like Halowax 1014 have higher proportions of more chlorinated congeners. frontiersin.orgdss.go.th In contrast, PCNs formed during combustion processes often exhibit a different distribution. Some studies indicate that emissions from thermal sources are typically richer in lower-chlorinated PCNs, such as trichloronaphthalenes and tetrachloronaphthalenes. aaqr.orgresearchgate.net

Specific congeners, often referred to as "marker congeners," can be indicative of particular sources. mdpi.comamap.no Certain congeners that are present at very low concentrations in commercial mixtures but are more prominent in thermal emissions are considered combustion-related congeners. mdpi.com For example, congeners such as CN-29, CN-44, and CN-54 have been suggested as markers for combustion sources. amap.noresearchgate.net The ratio of combustion-related PCNs to the total PCN concentration can be used to distinguish between source types. mdpi.com

Analysis of congener profiles in environmental samples like soil, sediment, and air allows researchers to identify the likely origins of the contamination. mdpi.comacs.orgfrontiersin.org For instance, a predominance of congeners CN-73 (1,2,3,4,6,7-HexaCN) and CN-52 (1,2,3,5,7-PentaCN) in coastal sediments has been linked to industrial activities and thermal emissions. frontiersin.org Conversely, profiles that closely match those of Halowax mixtures would point to contamination from legacy industrial products. This source apportionment is crucial for developing effective strategies to manage and mitigate PCN pollution.

Table 2: PCN Homologue Group Distribution from Different Source Types (% contribution)

| Homologue Group | Typical Thermal Process Emissions | Legacy Commercial Mixture (Example: Halowax 1014) |

|---|---|---|

| Di-CNs | Often significant | Present |

| Tri-CNs | Frequently a dominant group researchgate.net | Major component |

| Tetra-CNs | Frequently a dominant group aaqr.org | Major component |

| Penta-CNs | Present | Significant component |

| Hexa-CNs | Present | Significant component |

| Hepta/Octa-CNs | Less abundant | Present in highly chlorinated mixtures |

Degradation Pathways and Remediation Strategies for 1,3,8 Trichloronaphthalene

Photodegradation Mechanisms and Kinetics

Photodegradation is a key environmental process that can lead to the transformation of PCNs into less harmful substances. This process can occur through direct absorption of light or via indirect mechanisms involving photosensitizers and reactive oxygen species.

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the 1,3,8-trichloronaphthalene molecule, leading to its excitation and subsequent chemical transformation. All chlorinated naphthalenes absorb light at environmentally relevant wavelengths, suggesting that direct photolysis is a potential degradation pathway in water, air, and on soil surfaces. The efficiency of this process is quantified by the quantum yield, which is the ratio of the number of molecules that photoreact to the number of photons absorbed.

In natural environments, the photodegradation of this compound is often accelerated by the presence of photosensitizing substances, such as humic and fulvic acids, which are common components of natural waters. These substances absorb light and transfer the energy to molecular oxygen, generating highly reactive oxygen species (ROS) that can then attack the pollutant.

Key ROS implicated in the degradation of chlorinated naphthalenes include hydroxyl radicals (•OH), superoxide (B77818) anion radicals (O₂•⁻), and singlet oxygen (¹O₂). Studies on monochlorinated naphthalenes have shown that •OH and O₂•⁻ can contribute significantly to the photodegradation process. For 1-chloronaphthalene (B1664548), the contributions of •OH and O₂•⁻ were found to be 20.47% and 38.80%, respectively, with singlet oxygen contributing 15.7%. The second-order rate constant for the reaction between 1-chloronaphthalene and •OH has been determined to be 1.15 × 10¹⁰ L mol⁻¹s⁻¹. It is expected that similar ROS-mediated pathways are crucial for the degradation of this compound.

The table below summarizes the contribution of different reactive oxygen species to the photodegradation of monochlorinated naphthalenes, which can serve as an analogue for what might be expected for this compound.

| Reactive Oxygen Species | Contribution to Degradation of 1-Chloronaphthalene | Contribution to Degradation of 2-Chloronaphthalene |

| Hydroxyl Radical (•OH) | 20.47% | 16.40% |

| Superoxide Anion (O₂•⁻) | 38.80% | 16.80% |

| Singlet Oxygen (¹O₂) | 15.70% | Not specified |

Data extrapolated from studies on monochlorinated naphthalenes.

The efficiency of this compound photodegradation is significantly influenced by the surrounding environmental matrix. Factors such as the presence of solid surfaces like kaolinite, dissolved organic matter like fulvic acid, pH, humidity, and temperature can all play a role.

Kaolinite Surfaces: Studies on 2,3,6-trichloronaphthalene (B140511) have shown that clay mineral surfaces can facilitate the production of hydroxyl radicals, which are key species in the photodegradation process. The photodegradation was most distinct at a neutral pH, irrespective of the presence of the clay minerals.

Fulvic Acid: Fulvic acid, a component of dissolved organic matter, can act as a photosensitizer, promoting the degradation of chlorinated naphthalenes at low concentrations. However, at higher concentrations, it can have an inhibitory effect by competing for light and scavenging reactive species.

pH: The pH of the medium can affect the photodegradation rate. For instance, acidic conditions have been shown to promote the photodegradation of 1-chloronaphthalene.

Inorganic Anions: Common inorganic anions found in natural waters can also influence photodegradation. For example, chloride (Cl⁻), nitrate (B79036) (NO₃⁻), and sulfite (B76179) (SO₃²⁻) ions have been observed to accelerate the photodegradation of 1-chloronaphthalene.

The photodegradation of this compound is expected to proceed through several reaction pathways, primarily involving dechlorination, hydroxylation, and ultimately, aromatic ring opening. While specific intermediates for the 1,3,8-isomer have not been detailed, studies on other chlorinated naphthalenes and naphthalene (B1677914) itself provide a likely model.

The primary step is often the cleavage of a carbon-chlorine bond (dechlorination), leading to the formation of dichloronaphthalenes. Subsequent hydroxylation can then occur, where a hydroxyl radical attacks the aromatic ring, forming chlorinated naphthols. Further oxidation can lead to the opening of the aromatic ring, resulting in the formation of smaller, more biodegradable organic compounds. Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used to identify these degradation intermediates.

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the mechanisms of photodegradation at a molecular level. DFT can be used to predict the most likely sites on the this compound molecule for attack by reactive species like hydroxyl radicals. For example, in the case of 1-chloronaphthalene, DFT calculations have identified the C4 and C6 positions of the benzene (B151609) ring as the prioritized sites for •OH attack. Such calculations can help in elucidating the initial steps of the degradation pathway and in predicting the structure of primary intermediates.

Hydrodechlorination Processes

Hydrodechlorination is a promising remediation strategy that involves the replacement of chlorine atoms with hydrogen atoms, thereby converting toxic chlorinated compounds into less harmful substances. This process is typically carried out using a catalyst, such as a noble metal supported on a solid matrix.

While specific studies on the hydrodechlorination of this compound are limited, research on other polychlorinated aromatic compounds demonstrates the feasibility of this approach. For instance, rapid dechlorination of various PCN congeners has been achieved using magnesium/palladium (Mg/Pd) bimetallic particles. This process is believed to involve the adsorption of the PCN molecule onto the catalyst surface, followed by a stepwise dechlorination.

The general reaction for the hydrodechlorination of a trichloronaphthalene can be represented as:

C₁₀H₅Cl₃ + 3H₂ → C₁₀H₈ + 3HCl

This reaction converts the trichloronaphthalene to naphthalene and hydrochloric acid. Further hydrogenation of naphthalene to less aromatic or non-aromatic hydrocarbons can also occur depending on the reaction conditions. The effectiveness of hydrodechlorination can be influenced by the catalyst type, solvent system, and the presence of other substances in the environmental matrix.

Catalytic Hydrodechlorination using Metal Oxide Composites (e.g., Fe-Al Composite Oxides, Fe3O4)

Catalytic hydrodechlorination (HDC) has emerged as a promising technology for the remediation of persistent organic pollutants like polychlorinated naphthalenes (PCNs). This process converts toxic chlorinated aromatic compounds into less toxic or non-toxic chemicals. rsc.org The use of metal oxide composites, particularly those involving iron, has been a focus of research due to their potential for high reactivity and stability.

Fe-Al composite oxides have been investigated for the degradation of chlorinated naphthalenes. rsc.org These composites are typically synthesized through methods like ethylene-glycol-mediated processes combined with impregnation-burning, resulting in materials with high temperature resistance and good chemical stability. rsc.org The structure of these composites often consists of fibrous, rod-like structures. rsc.org Studies on the degradation of 1,2,3,4-tetrachloronaphthalene (B75306), a compound structurally related to this compound, demonstrated that Fe-Al composite oxides effectively facilitate successive hydrodechlorination reactions. rsc.orgrsc.org The reactivity of these composites can be influenced by their pore structure and the phase interaction between the iron species and the aluminum oxide support. rsc.org

Similarly, micro/nano Fe3O4 (magnetite) has been shown to be effective in the dechlorination of highly chlorinated naphthalenes, such as octachloronaphthalene (B52695). rsc.org The large surface area and magnetic properties of nano-sized Fe3O4 particles make them advantageous for environmental remediation applications, as they can be easily separated from the reaction medium. The mechanism involves reductive dechlorination on the surface of the iron oxide particles.

Table 1: Metal Oxide Composites in Chloronaphthalene Degradation

| Catalyst | Target Compound Example | Key Finding |

|---|---|---|

| Fe-Al Composite Oxides | 1,2,3,4-Tetrachloronaphthalene | Effective for successive hydrodechlorination; reactivity depends on pore structure and Fe/Al interaction. rsc.orgrsc.org |

| Micro/nano Fe3O4 | Octachloronaphthalene | Demonstrates a successive reductive hydrodechlorination pathway. rsc.org |

| Mg-Fe Composite Oxides | Hexachlorobenzene | High dechlorination activity, potentially related to the formation of a MgFe2O4 phase. epa.gov |

Dechlorination Pathways and Isomer Product Distribution

The degradation of this compound via catalytic hydrodechlorination proceeds through a series of sequential steps, where chlorine atoms are progressively removed from the naphthalene backbone. This successive hydrodechlorination pathway leads to the formation of less chlorinated intermediates until the molecule is fully dechlorinated to naphthalene. rsc.org

Based on studies of similar compounds like 1,2,3,4-tetrachloronaphthalene, the degradation pathway can be traced by identifying the intermediate products. rsc.orgrsc.org The process begins with the removal of one chlorine atom from the trichloronaphthalene to form various dichloronaphthalene (DiCN) isomers. These DiCNs are then further dechlorinated to monochloronaphthalene (MoCN) isomers. The final step involves the removal of the last chlorine atom to yield naphthalene. rsc.org

The distribution of the resulting isomers at each stage is not random; it is dictated by the specific reaction conditions and the mechanistic principles governing the dechlorination process. rsc.org For example, in the dechlorination of 1,2,3,4-tetrachloronaphthalene over Fe-Al composite oxides, the major pathway was identified as: 1,2,3,4-Tetrachloronaphthalene → 1,2,4-Trichloronaphthalene → 1,4-Dichloronaphthalene → 2-Chloronaphthalene. rsc.org This indicates that certain chlorine positions are preferentially targeted during the reaction.

Table 2: Hypothesized Successive Hydrodechlorination Pathway for this compound

| Reaction Step | Starting Compound | Potential Intermediate Products | Final Product |

|---|---|---|---|

| Step 1 | This compound | Dichloronaphthalenes (e.g., 1,3-DiCN, 1,8-DiCN) | - |

| Step 2 | Dichloronaphthalenes | Monochloronaphthalenes (e.g., 1-MoCN, 2-MoCN) | - |

| Step 3 | Monochloronaphthalenes | Naphthalene | Naphthalene |

Mechanistic Insights into Reductive Dechlorination (e.g., Lower Energy Principle, Steric Effects)

The mechanism of reductive dechlorination and the resulting product distribution are influenced by several key factors, including thermodynamics and molecular structure. The "lower energy principle" is a fundamental concept where the reaction pathway that requires the lowest activation energy is favored. In the context of dechlorination, this often relates to the carbon-chlorine (C-Cl) bond dissociation energy (BDE). rsc.org C-Cl bonds with lower BDEs are weaker and thus more easily broken, making them the preferred sites for initial hydrodechlorination. Density functional theory (DFT) calculations are often used to determine the BDEs of different C-Cl bonds within a molecule to predict the most likely dechlorination pathway. rsc.org

Steric effects, which relate to the spatial arrangement of atoms within the molecule, also play a crucial role. rsc.org The accessibility of a chlorine atom to the catalyst's active site can significantly influence its removal rate. For instance, research on the dechlorination of 1,2,3,4-tetrachloronaphthalene revealed a preference for the removal of a chlorine atom from the β-position (C2 or C3) over the α-position (C1 or C4). rsc.org This was attributed to the structural differences and steric hindrance around the different chlorine substitution positions, which impacts their reactivity. rsc.org This contrasts with the dechlorination of octachloronaphthalene over Fe3O4, where a preference for removal at the α-position was observed, highlighting that the specific structure of the starting pollutant has a pronounced impact on the reaction mechanism. rsc.org

Biotic Degradation Studies

Microbial Degradation Potential of Chloronaphthalenes under Aerobic Conditions

The biodegradation of chloronaphthalenes (CNs) by microorganisms is a key process in their natural attenuation and a cornerstone of bioremediation strategies. Under aerobic conditions, various microbes have demonstrated the ability to metabolize or co-metabolize CNs. frontiersin.org Bacteria from genera such as Pseudomonas and Alcaligenes have been identified as capable of degrading chlorinated aromatic compounds. iaea.org These bacteria typically initiate the degradation process by using dioxygenase enzymes to hydroxylate the aromatic ring, which leads to ring cleavage and eventual mineralization to carbon dioxide and water. ub.edu

Fungi, particularly white-rot fungi, also show significant potential for degrading CNs. For example, Phlebia lindtneri has been shown to metabolize monochloronaphthalenes (1-CN and 2-CN) into several oxidized products, including chloronaphthols and CN-dihydrodiols. nih.gov The initial step in this fungal degradation pathway is believed to be mediated by a cytochrome P-450 monooxygenase system. nih.gov The ability of these diverse microorganisms to use chlorinated naphthalenes as a carbon source or to transform them via co-metabolism underscores the potential for bioremediation of contaminated sites. frontiersin.orgiaea.org

Factors Influencing Biodegradability (e.g., Degree of Chlorination)

The biodegradability of chloronaphthalenes is not uniform across all congeners; it is heavily influenced by the molecular structure, particularly the number and position of chlorine substituents. A primary factor is the degree of chlorination. Generally, under aerobic conditions, the susceptibility of chlorinated aromatic compounds to microbial attack decreases as the degree of chlorination increases. ub.edu Lower-chlorinated naphthalenes are more readily degraded by aerobic microorganisms compared to their more highly chlorinated counterparts.

Quantitative Structure-Activity Relationships (QSAR) for Biodegradation Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical and biological properties of chemicals based on their molecular structure. aftonchemical.com In environmental science, QSAR models are valuable for estimating the biodegradability of compounds like this compound, especially when experimental data is lacking. nih.gov These models help to classify chemicals as, for example, "readily biodegradable" or "not readily biodegradable". nih.govuci.edu

The development of a QSAR model involves creating a statistical relationship between a set of calculated molecular descriptors (attributes that quantify aspects of a molecule's structure) and an experimentally determined property, such as the rate or extent of biodegradation. uci.edu Various modeling methods, including k-Nearest Neighbors, Partial Least Squares Discriminant Analysis, and Support Vector Machines, have been used to develop these relationships. uci.edu

Several QSAR software platforms are available, such as the US EPA's EPI Suite™ (which includes models like BIOWIN™) and the OECD QSAR Toolbox. aftonchemical.com For a QSAR prediction to be accepted for regulatory purposes, it must meet several criteria, including having a defined endpoint, an unambiguous algorithm, and a defined domain of applicability, which ensures the model is only used for chemicals similar to those used in its development. aftonchemical.com QSAR serves as an efficient screening tool to prioritize chemicals for further testing and to support risk assessment. aftonchemical.com

Advanced Analytical Methodologies for 1,3,8 Trichloronaphthalene Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the separation of complex mixtures, and it plays a pivotal role in isolating 1,3,8-trichloronaphthalene from other PCN congeners and interfering compounds. The choice of chromatographic technique is dictated by the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. The mass spectrometer then detects and helps identify the separated components by measuring their mass-to-charge ratio.

For the analysis of polychlorinated naphthalenes, including trichloronaphthalene isomers, specific GC-MS parameters are optimized to achieve good resolution and sensitivity. While specific operational parameters for this compound are not extensively detailed in publicly available literature, typical methods for PCN analysis can be adapted. An isotope dilution approach, using isotopically labeled standards, is often employed for accurate quantification, compensating for any analyte loss during sample preparation and analysis. nih.govnih.gov

Table 1: Typical GC-MS Parameters for Polychlorinated Naphthalene (B1677914) Analysis

| Parameter | Typical Setting |

| Column | DB-5ms (or equivalent), 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min) |

| Inlet Temperature | 250-300 °C |

| Oven Program | A temperature gradient is used to separate congeners, for example, starting at a lower temperature (e.g., 100-150°C) and ramping up to a higher temperature (e.g., 300-320°C). nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole, Ion Trap, or High-Resolution Mass Spectrometer |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. nih.gov |

This table presents a generalized set of parameters. Method optimization is crucial for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) and Hyphenated Techniques (e.g., LC-MS, HPLC-MS/NMR)

High-performance liquid chromatography (HPLC) offers an alternative and complementary separation technique to GC. HPLC is particularly useful for less volatile or thermally labile compounds. In the context of PCNs, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. The separation of PCN isomers, including trichloronaphthalenes, can be challenging due to their similar physicochemical properties. However, specialized columns with unique selectivities, such as those based on phenyl or cyano stationary phases, can enhance the resolution of these isomers. wur.nl

The coupling of HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical tool. While less common than GC-MS for routine PCN analysis, LC-MS can be advantageous for certain applications, particularly when dealing with complex matrices that may require less stringent cleanup procedures. Ultraviolet (UV) detection is also commonly used with HPLC for the analysis of aromatic compounds like chlorinated naphthalenes. science.gov The choice of detector and ionization source in LC-MS is critical for achieving optimal sensitivity for halogenated compounds.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural confirmation and quantification of this compound. These methods provide information about the molecular structure, functional groups, and concentration of the analyte.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the remaining protons on the naphthalene ring, with their chemical shifts and coupling patterns providing definitive information about their positions relative to the chlorine atoms. Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. Although specific NMR data for this compound is scarce in the literature, data for related compounds can be used for comparative analysis. pitt.edupitt.edusigmaaldrich.com

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with a chromatographic separation technique, is a primary tool for the identification and quantification of this compound. In addition to its role as a detector for GC and LC, MS provides crucial structural information based on the mass-to-charge ratio of the molecular ion and its fragmentation patterns.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of Trichloronaphthalene (C₁₀H₅Cl₃)

| m/z | Relative Abundance (%) |

| 230 | 100.0 |

| 231 | 10.8 |

| 232 | 97.6 |

| 233 | 10.6 |

| 234 | 31.7 |

| 235 | 3.4 |

This table is a theoretical prediction based on the natural isotopic abundances of carbon, hydrogen, and chlorine.

Sample Preparation and Extraction Techniques for Environmental Matrices

The analysis of this compound in environmental samples such as soil, sediment, and water requires efficient extraction and cleanup procedures to isolate the analyte from the complex matrix and remove interfering substances.

For solid samples like soil and sediment, pressurized liquid extraction (PLE) , also known as accelerated solvent extraction (ASE), is a widely used technique. nih.govresearchgate.net PLE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, while reducing solvent consumption compared to traditional methods like Soxhlet extraction. A mixture of organic solvents, such as hexane (B92381) and dichloromethane (B109758) or toluene (B28343) and acetone, is often used to effectively extract a broad range of organic pollutants, including PCNs. nih.govresearchgate.net

For aqueous samples, solid-phase extraction (SPE) is a common and effective method for concentrating and cleaning up the sample. hawach.com In SPE, the water sample is passed through a cartridge containing a solid adsorbent material that retains the analytes of interest. The retained compounds are then eluted with a small volume of an organic solvent. Various types of SPE cartridges are available, with C18 (octadecyl-bonded silica) being a popular choice for the extraction of nonpolar to moderately polar compounds like chlorinated naphthalenes from water. jk-sci.com

Following extraction, a cleanup step is often necessary to remove co-extracted interfering compounds. This can involve techniques such as column chromatography using adsorbents like silica (B1680970) gel, alumina, or Florisil®. jk-sci.com The choice of extraction and cleanup method depends on the specific matrix and the analytical technique to be used for final determination.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Isolating target organic analytes like this compound from complex sample matrices is a critical first step in analysis. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two primary techniques employed for this purpose.

Solid-Phase Extraction (SPE) is a chromatographic technique used to extract, partition, and adsorb components from a liquid phase onto a solid stationary phase (sorbent). sigmaaldrich.com This method is highly efficient, often yielding quantitative extractions that are rapid and can be automated, which reduces solvent usage and laboratory time. sigmaaldrich.com The process generally involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of organic solvent. phenomenex.com For nonpolar compounds like chlorinated naphthalenes, reversed-phase sorbents such as C18-bonded silica are commonly used. sigmaaldrich.comepa.gov The choice of elution solvent is critical and must be strong enough to disrupt the binding forces between the analyte and the sorbent. sigmaaldrich.comunitedchem.com

Liquid-Liquid Extraction (LLE) is a separation process that relies on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. vt.edunih.gov The analyte partitions from the aqueous phase into the organic solvent. The efficiency of LLE is dependent on the partition coefficient of the analyte, the ratio of solvent volumes, and the pH of the aqueous phase, which can be adjusted to suppress the ionization of acidic or basic compounds, thereby increasing their solubility in the organic solvent. elementlabsolutions.com While effective, traditional LLE can be time-consuming, require large volumes of organic solvents, and may suffer from issues like incomplete phase separation and emulsion formation. sigmaaldrich.comvt.edu

Table 1: Comparison of SPE and LLE Methodologies

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Principle | Partitioning between a solid sorbent and a liquid sample. sigmaaldrich.com | Partitioning between two immiscible liquid phases. elementlabsolutions.com |

| Solvent Consumption | Low; typically a few milliliters for elution. sigmaaldrich.com | High; often requires large volumes of extraction solvent. vt.edu |

| Efficiency | High, with selective sorbents providing clean extracts. phenomenex.com | Can be affected by emulsions and incomplete phase separation. sigmaaldrich.com |

| Automation Potential | High; easily automated for high-throughput analysis. sigmaaldrich.com | Lower; more labor-intensive, though some automation is possible. |

| Selectivity | High; can be tuned by selecting specific sorbent chemistries. sigmaaldrich.com | Moderate; primarily dependent on solvent polarity and pH. elementlabsolutions.com |

| Common Analytes | Semi-volatile and nonvolatile organic compounds. sigmaaldrich.com | A wide range of organic pollutants. vt.edu |

Air, Water, and Soil Sample Preparation Methodologies

The preparation of environmental samples is tailored to the specific matrix to ensure the effective extraction and preservation of this compound.

Air Sample Preparation For semi-volatile compounds like PCNs in ambient air, high-volume sampling is a common method. epa.gov This procedure involves drawing a large, known volume of air through a filter and a solid adsorbent, typically polyurethane foam (PUF). epa.govcdc.gov The PUF cartridge adsorbs the target analytes from the air. Prior to sampling, all glassware and the PUF material must be scrupulously cleaned to prevent cross-contamination. epa.gov After sampling, the cartridge is sealed, protected from light, and stored under refrigerated conditions until extraction. cdc.gov

Water Sample Preparation Water sample collection typically involves grab sampling using clean glass containers to prevent contamination. texas.gov To maintain sample integrity and prevent degradation of organic compounds, samples are immediately placed on ice to cool to a temperature below 6°C. texas.govepa.gov For many organic analyses, chemical preservation is also required, which often involves adjusting the sample pH to less than 2 with an acid like sulfuric acid. unitedchem.com If the analysis is for dissolved analytes, the sample must be filtered, typically through a 0.45μm membrane filter, before preservation. cloudfront.net

Soil Sample Preparation Collecting soil samples for analysis of semi-volatile compounds requires methods that minimize analyte loss. This is often achieved using a coring device to obtain an undisturbed plug of soil, which is immediately placed in a sealed container. pca.state.mn.usnv.gov This minimizes the exposure time of the sample to the air. pca.state.mn.us Samples are then preserved by cooling and must be received by the laboratory for analysis within specified holding times. pca.state.mn.us In the laboratory, sample preparation may involve air-drying at a controlled temperature (not exceeding 40°C), crushing to break up clumps, and sieving to achieve a uniform particle size before extraction. msu.edu

Table 2: Summary of Environmental Sample Preparation Methodologies

| Matrix | Collection Method | Preservation | Typical Holding Time |

| Air | High-volume sampling with polyurethane foam (PUF) cartridge. epa.gov | Store sealed cartridge in a cool, dark place. cdc.gov | Varies by method; often extracted within days. |

| Water | Grab sample collected in a clean glass container. texas.gov | Cool to < 6°C; may require pH adjustment to < 2 with acid. unitedchem.comtexas.gov | 7 days until extraction; 40 days after extraction. |

| Soil | Collect undisturbed core with a specialized sampler. pca.state.mn.usnv.gov | Cool to 4 ± 2°C; may require chemical preservation (e.g., methanol). pca.state.mn.us | 14-21 days until extraction, depending on preservation. pca.state.mn.usny.gov |

Method Validation and Quality Assurance in Analysis

To ensure that analytical data for this compound are reliable and defensible, rigorous method validation and quality assurance (QA) procedures are essential. These processes verify that the analytical method is suitable for its intended purpose and that results meet defined standards of quality. epa.gov

Method Validation involves establishing the performance characteristics of a method. Key parameters include:

Accuracy: This measures the closeness of the analytical result to the true value. It is assessed by analyzing samples with known concentrations of the analyte, such as Laboratory Control Samples (LCS) and Matrix Spikes (MS). pca.state.mn.usepa.gov Recoveries are typically expected to fall within a range of 50% to 150%. pca.state.mn.us

Precision: This refers to the degree of agreement among repeated measurements. It is evaluated by calculating the Relative Percent Difference (RPD) between duplicate samples, such as a Matrix Spike and a Matrix Spike Duplicate (MS/MSD). An RPD of less than or equal to 30% is a common requirement. pca.state.mn.us

Sensitivity: This is determined by the Method Detection Limit (MDL), which is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.gov

Calibration: Instrument calibration is fundamental to accurate quantification. An initial multi-point calibration is performed to establish a linear response range, followed by continuing calibration checks to ensure the instrument remains stable throughout the analysis. epa.govepa.gov

Quality Assurance (QA) comprises the routine checks integrated into the analytical workflow to monitor performance. Key QA elements include:

Blanks: Various types of blanks are analyzed to detect contamination. Method blanks assess contamination from the laboratory environment and reagents, while field and trip blanks monitor for contamination introduced during sample collection and transport. cloudfront.netepa.gov

Surrogates: These are compounds chemically similar to the target analytes but not expected to be in the original sample. They are added to every sample, standard, and blank before preparation to monitor the efficiency of the extraction and analysis process for each individual sample. cloudfront.netpca.state.mn.us

Internal Standards: These are added to sample extracts just before instrumental analysis to correct for variations in instrument response and injection volume. epa.gov

Table 3: Overview of Quality Assurance/Quality Control (QA/QC) Parameters

| QC Parameter | Purpose | Typical Acceptance Criteria |

| Method Blank | Monitors for contamination during the analytical process. cloudfront.net | Analyte concentration should be below the reporting limit. pca.state.mn.us |

| Laboratory Control Sample (LCS) | Assesses the accuracy of the analytical method on a clean matrix. pca.state.mn.us | Percent recovery within laboratory-generated limits (e.g., 50-150%). pca.state.mn.us |

| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | Evaluates the effect of the sample matrix on accuracy and precision. pca.state.mn.usepa.gov | Percent recovery and RPD within established limits (e.g., 50-150% recovery, ≤30% RPD). pca.state.mn.us |

| Surrogates | Measures the efficiency of the method for each individual sample. cloudfront.net | Percent recovery within method-specified limits. pca.state.mn.us |

| Continuing Calibration Verification (CCV) | Verifies the stability of the instrument's calibration. epa.gov | Percent difference or drift within specified limits (e.g., <30%). epa.gov |

Computational and Theoretical Investigations of 1,3,8 Trichloronaphthalene

Molecular Structure and Conformation Analysis

The molecular structure of 1,3,8-trichloronaphthalene is defined by a naphthalene (B1677914) core, which is a planar bicyclic aromatic system, substituted with three chlorine atoms at the 1, 3, and 8 positions. Computational chemistry methods, particularly Density Functional Theory (DFT), are employed to determine the optimized geometry of the molecule. These calculations typically involve finding the lowest energy arrangement of the atoms in space.

Due to the rigid nature of the fused aromatic rings of the naphthalene system, this compound does not exhibit significant conformational flexibility in the same way an open-chain alkane would. The primary determinants of its three-dimensional structure are the bond lengths, bond angles, and dihedral angles. The substitution pattern, with chlorine atoms at positions 1, 3, and 8, can induce some minor distortion from perfect planarity due to steric strain, particularly involving the chlorine atom at the peri-position (position 8) interacting with the hydrogen or substituent at the adjacent peri-position (position 4). Theoretical studies on related 1,8-disubstituted naphthalenes have shown that steric compression can lead to distortions from a perfectly planar naphthalene skeleton to relieve strain. csu.edu.au

Quantum chemical calculations provide precise values for these geometric parameters. For polychlorinated naphthalenes (PCNs), geometry optimization is a standard preliminary step in more complex computational studies. scientific.net The resulting optimized structure represents the most stable conformation of the molecule in the gaseous state.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and chemical reactivity of molecules like this compound. nih.govscirp.org By solving the Kohn-Sham equations, DFT provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its behavior. scirp.org

Key electronic structure properties calculated for PCNs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scientific.netucsb.edu The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ucsb.edu The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. mdpi.com

DFT calculations also generate reactivity descriptors that predict the most likely sites for chemical reactions. scielo.org.mx For this compound, these descriptors can identify which carbon atoms are more susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map, for example, visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Studies on PCN congeners have utilized DFT methods, such as B3LYP with a 6-31G* basis set, to calculate these quantum chemical parameters, which are then used to understand their properties and behavior. scientific.net

Table 1: Key Electronic Properties Calculated via DFT (Note: The values below are illustrative for a generic polychlorinated naphthalene and would need to be specifically calculated for this compound.)

| Parameter | Description | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. mdpi.com |

Computational methods are essential for determining the bond dissociation energies (BDEs) and other thermodynamic parameters of this compound. The BDE is the enthalpy change required to break a specific bond homolytically in the gas phase. stackexchange.comchemguide.co.uk For this molecule, the C-Cl and C-H bond energies are of particular interest as they relate to its thermal stability and potential degradation pathways.

The calculation of BDE involves determining the enthalpy of formation for the parent molecule, the resulting radicals, and the dissociated atoms (e.g., Cl• or H•). The formula used is generally: D(A−B) = ΔH°f(A•) + ΔH°f(B•) − ΔH°f(A−B) stackexchange.com

Various levels of theory, including DFT functionals like B3PW91, are used to compute these enthalpies. nih.gov The accuracy of these calculations is crucial for understanding the molecule's persistence and reactivity.

Other key thermodynamic parameters that can be calculated include the standard enthalpy of formation (ΔH°f), entropy (S°), and Gibbs free energy of formation (ΔG°f). scirp.orgnih.govchalcogen.ro These values provide a comprehensive picture of the molecule's stability and energy content. DFT calculations, often performed with software like Gaussian, allow for the determination of these properties under standard conditions (e.g., 298.15 K and 1 atm). scirp.org

Table 2: Calculated Thermodynamic and Bond Energy Data (Note: The values are representative for chlorinated aromatic compounds and require specific calculation for this compound.)

| Parameter | Description | Representative Value (kJ/mol) |

|---|---|---|

| ΔH°f (gas) | Standard Enthalpy of Formation | Varies by isomer |

| BDE (C-Cl) | Carbon-Chlorine Bond Dissociation Energy | ~330 - 400 |

| BDE (C-H) | Carbon-Hydrogen Bond Dissociation Energy | ~410 - 430 |

| Gibbs Free Energy | Energy available for doing useful work | Varies by isomer |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. nih.gov A critical step in developing a QSPR model is the generation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. wiley.com While many descriptors are calculated from the 2D or 3D molecular geometry, others can be derived from theoretical spectroscopic data. researchgate.net

For a molecule like this compound, computational chemistry software can simulate various types of spectra (e.g., infrared, rotational). From these theoretical spectra, specific descriptors can be extracted. For instance:

Moments of Inertia: Calculated from the optimized molecular geometry, the principal moments of inertia (I_A, I_B, I_C) describe the mass distribution around the molecule's principal axes. These are fundamental descriptors related to the molecule's size and shape and are directly related to its rotational spectrum.

Vibrational Frequencies: Calculated vibrational frequencies (from theoretical IR spectra) can be used to derive descriptors related to bond strengths and molecular flexibility.

Distribution Moments: These can describe the distribution of properties within the molecule, such as the distribution of atomic masses or charges.

These descriptors, along with others derived from quantum chemical calculations (like HOMO/LUMO energies and dipole moment), form the basis for building robust QSPR models. scientific.netucsb.edu

QSPR models are particularly valuable for studying large groups of related compounds, known as congeneric libraries. tandfonline.com Polychlorinated naphthalenes (PCNs) represent a library of 75 congeners, including this compound. wikipedia.orgnih.gov Experimentally determining the properties of every single congener is often impractical. QSPR provides a reliable alternative for predicting these properties. nih.gov

Once a QSPR model is developed and validated using a training set of compounds with known properties, it can be used to predict those properties for the remaining congeners. For PCNs, QSPR models have been successfully used to predict:

Physicochemical properties: Such as octanol-water partition coefficients (log K_ow), water solubility, and vapor pressure. tandfonline.com

Environmental fate: Including atmospheric persistence and potential for long-range transport. nih.gov

Toxicity: Predicting biological activity and toxicity based on structural features. nih.gov

Methods like Multiple Linear Regression (MLR) and Comparative Molecular Field Analysis (CoMFA) are used to build these models, correlating molecular descriptors with the property of interest. scientific.nettandfonline.com Such predictive studies are crucial for environmental risk assessment and for prioritizing which congeners warrant further experimental investigation. nih.govrsc.org

Emerging Research Directions and Future Perspectives

Novel Materials and Catalysts for Degradation

Persistent organic pollutants (POPs) like 1,3,8-trichloronaphthalene are resistant to environmental degradation, leading researchers to explore novel materials and catalysts to break them down. tandfonline.com Advanced Oxidation Processes (AOPs) are a promising set of technologies designed to remove organic materials from water and wastewater through oxidation with highly reactive hydroxyl radicals (·OH). wikipedia.org These processes can effectively fragment and mineralize contaminants into less harmful inorganic molecules like CO2 and H2O. wikipedia.org

Key areas of innovation include:

Nanocatalysts: Nanoscale zero-valent iron (nZVI) has emerged as a highly effective agent for environmental remediation due to its large specific surface area and high reactivity. nih.gov nZVI promotes the reductive dechlorination of chlorinated compounds, where a chlorine atom is replaced by hydrogen. nih.gov To prevent oxidation and passivation of the iron nanoparticles, they are often coated with polymers, which enhances their stability and transport in soil and water. mdpi.com

Bimetallic Systems: To overcome the limitations of using zero-valent iron (ZVI) alone, which can become passivated over time, iron-based bimetallic systems are being developed. scispace.com These systems, which combine iron with a catalytic metal like palladium (Pd), show superior performance in dechlorinating chlorinated aromatic compounds. nih.govscispace.com The catalyst enhances the rate of the dechlorination reaction. scispace.com

Photocatalysis: This AOP uses semiconductor materials, such as titanium dioxide (TiO2) or carbon nitride (g-C3N4), which, when irradiated with light, generate reactive oxygen species (ROS) like hydroxyl radicals and superoxide (B77818) radicals. acs.orgacs.org These ROS are powerful oxidizing agents that can degrade complex organic molecules. wikipedia.org Research into materials like phosphorus-doped carbon nitride has shown high degradation efficiency for organic pollutants under visible light, offering a sustainable and metal-free catalytic option. acs.org

Mechanochemical Treatment: This method uses mechanical energy, such as ball milling, to induce chemical reactions. The milling of polychlorinated naphthalenes (PCNs) with reagents like calcium oxide has been shown to effectively break the carbon-chlorine and carbon-carbon bonds, leading to complete dechlorination and degradation of the compound. nih.gov

Table 1: Comparison of Emerging Degradation Technologies for Chlorinated Pollutants

| Technology | Mechanism | Key Materials/Catalysts | Advantages | Challenges |

|---|---|---|---|---|

| Zero-Valent Iron (ZVI/nZVI) | Reductive Dechlorination | Nano/Microscale Fe⁰ | Low cost, effective for a range of chlorinated compounds. mdpi.comscispace.com | Surface passivation over time, potential agglomeration of nanoparticles. mdpi.comscispace.com |

| Bimetallic Systems | Catalytic Reductive Dechlorination | Fe-Pd, Fe-Ni, Fe-Ag | Higher reactivity and less prone to passivation than ZVI alone. nih.govscispace.com | Higher cost due to the use of noble metal catalysts. |

| Photocatalysis (AOP) | Generation of Reactive Oxygen Species (ROS) | TiO₂, g-C₃N₄, ZnO | Can achieve complete mineralization, uses light as an energy source. acs.orgmdpi.com | Catalyst recovery, limited light penetration in turbid water. |

| Mechanochemical Treatment | Mechanically Induced Solid-State Reaction | Calcium Oxide (CaO), Iron Oxides | Solvent-free, effective for solid waste, rapid degradation. nih.gov | Energy intensive, applicable primarily to contaminated soils/solids. |

Advanced Spectroscopic and Chromatographic Innovations for PCN Analysis

Accurate detection and quantification of specific PCN congeners like this compound in complex environmental matrices is a significant analytical challenge. Innovations in analytical chemistry are focused on improving sensitivity, selectivity, and efficiency.

Emerging techniques include:

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique provides significantly enhanced resolution compared to traditional one-dimensional GC. By using two different capillary columns with different separation mechanisms, GC×GC can separate co-eluting congeners in complex mixtures of PCNs, polychlorinated biphenyls (PCBs), and other POPs. When coupled with a mass spectrometer (MS), often a time-of-flight (TOF) detector, it allows for precise identification and quantification of individual compounds even at trace levels.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS), such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), offers superior mass accuracy and resolving power. This allows for the confident identification of target compounds in complex samples by minimizing interferences from matrix components.

Novel Sample Preparation: Innovations in sample preparation aim to reduce solvent consumption, improve extraction efficiency, and minimize sample contamination. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and solid-phase microextraction (SPME) are being adapted for the analysis of POPs in various environmental and biological samples.

Table 2: Innovations in Analytical Methodologies for PCN Detection

| Technique | Principle | Advantage over Conventional Methods | Application for this compound |

|---|---|---|---|

| GC×GC-TOFMS | Two-dimensional chromatographic separation followed by high-speed mass analysis. | Superior peak capacity and separation of complex isomeric mixtures. | Resolves 1,3,8-TCN from other trichloronaphthalene isomers and interfering compounds in environmental samples. |

| HRMS (e.g., Orbitrap) | High-resolution mass analysis provides highly accurate mass measurements. | Unambiguous formula determination, reducing false positives. | Confirms the elemental composition of 1,3,8-TCN and its transformation products. |

| SPME | Solvent-free extraction and concentration of analytes onto a coated fiber. | Reduces solvent use, integrates sampling and pre-concentration, suitable for field use. | Enables trace-level detection in water and air samples with minimal sample preparation. |

Integrated Computational and Experimental Approaches for Environmental Fate Modeling

Understanding how this compound behaves in the environment—its transport, partitioning, and degradation—is crucial for risk assessment. Integrating computational modeling with experimental data provides a powerful predictive framework.

Key approaches include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecular properties of this compound, such as its electronic structure, bond energies, and reactivity. These calculations help in predicting degradation pathways, such as identifying which chlorine atoms are most susceptible to reductive dechlorination or which positions on the naphthalene (B1677914) ring are most vulnerable to oxidative attack.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties (e.g., toxicity, bioaccumulation factor, degradation rate). By developing QSARs for a range of PCNs, researchers can estimate the environmental properties of less-studied congeners like this compound without extensive experimental testing.

Environmental Fate Models: These models (e.g., fugacity models) use physicochemical properties (some of which can be derived from computational methods) and environmental parameters to simulate the distribution and concentration of a chemical in different environmental compartments like air, water, soil, and biota.

This integrated approach allows scientists to prioritize research on the most persistent and toxic congeners and to forecast the potential environmental impact of these pollutants under different scenarios.

Interdisciplinary Research on Persistent Organic Pollutants

The challenge posed by POPs such as this compound cannot be addressed by a single scientific discipline. Future research requires a highly integrated and interdisciplinary approach that connects findings from various fields.

Environmental Chemistry and Toxicology: Chemists identify and quantify POPs in the environment, while toxicologists study their adverse effects on organisms and ecosystems. Linking the environmental concentrations of specific PCN congeners to observed toxicological effects is essential for accurate risk assessment.

Biotechnology and Materials Science: Biotechnologists explore microbial and enzymatic degradation pathways for POPs. nih.gov For instance, research has shown that enzymes involved in naphthalene degradation can also transform metabolites of other pollutants like PCBs. nih.gov This knowledge can be used to develop bioremediation strategies. Concurrently, materials scientists are developing the novel catalysts and materials needed for advanced degradation technologies. mdpi.com

Environmental Science and Policy: Environmental scientists model the global transport and fate of POPs, providing the scientific basis for international regulations like the Stockholm Convention on Persistent Organic Pollutants. wikipedia.org Effective management of these chemicals requires continuous dialogue between scientists, policymakers, and the public to translate scientific findings into protective environmental policies.

This collaborative framework ensures that research not only advances fundamental scientific understanding but also provides practical solutions for the monitoring, remediation, and regulation of persistent pollutants like this compound.

Q & A

Q. Table 1. Key Analytical Parameters for GC-MS Detection

| Parameter | Specification | Reference |

|---|---|---|

| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) | |

| Ionization Mode | Electron Impact (70 eV) | |

| Quantitation Ions (m/z) | 196 (M⁺), 198 ([M+2]⁺), 200 ([M+4]⁺) |

Q. Table 2. Photodegradation Byproducts of this compound

| Byproduct | Formation Condition | Relative Abundance (%) | Reference |

|---|---|---|---|

| 1,3-Dichloronaphthalene | UV + Fe(III)-montmorillonite | 55–60 | |

| 8-Hydroxy-1,3-dichloronaphthalene | High humidity (≥60%) | 20–25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.